molecular formula C27H26N2O8 B14453093 COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- CAS No. 76129-13-0

COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-

Cat. No.: B14453093
CAS No.: 76129-13-0
M. Wt: 506.5 g/mol
InChI Key: CRXFDHISRJTSDH-FQEVSTJZSA-N
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Description

COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-: is a derivative of colchicine, a well-known alkaloid extracted from the plant Colchicum autumnale.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including extraction, purification, and chemical modification of colchicine. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)-, each with distinct chemical and biological properties .

Mechanism of Action

The primary mechanism of action of COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- involves binding to the colchicine-binding site on tubulin. This binding disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include tubulin and associated proteins involved in microtubule dynamics .

Comparison with Similar Compounds

Uniqueness: COLCHICINE, N-DEACETYL-N-(p-NITROBENZOYL)- is unique due to the presence of the p-nitrobenzoyl group, which enhances its binding affinity to tubulin and potentially increases its cytotoxic activity against cancer cells .

Properties

CAS No.

76129-13-0

Molecular Formula

C27H26N2O8

Molecular Weight

506.5 g/mol

IUPAC Name

4-nitro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]benzamide

InChI

InChI=1S/C27H26N2O8/c1-34-22-12-10-18-19(14-21(22)30)20(28-27(31)15-5-8-17(9-6-15)29(32)33)11-7-16-13-23(35-2)25(36-3)26(37-4)24(16)18/h5-6,8-10,12-14,20H,7,11H2,1-4H3,(H,28,31)/t20-/m0/s1

InChI Key

CRXFDHISRJTSDH-FQEVSTJZSA-N

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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